Pyrromethene 546

描述

属性

IUPAC Name |

2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2N2/c1-8-6-10(3)18-13(8)12(5)14-9(2)7-11(4)19(14)15(18,16)17/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJHPEGNOPSARR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563812 |

Source

|

| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121207-31-6 |

Source

|

| Record name | Pyrromethene 546 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121207-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization of Pyrromethene 546: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Pyrromethene 546 (PM546), a highly fluorescent and photostable dye belonging to the BODIPY (boron-dipyrromethene) class. Its exceptional photophysical properties make it a valuable tool in various scientific disciplines, including fluorescence microscopy, immunoassays, and as a laser dye. This document outlines its key spectroscopic parameters, detailed experimental protocols for their determination, and logical workflows for a thorough characterization.

Core Spectroscopic Properties of Pyrromethene 546

Pyrromethene 546, chemically known as 1,3,5,7,8-pentamethylpyrromethene-difluoroborate complex, exhibits strong absorption and emission in the green-yellow region of the visible spectrum.[1] Its spectroscopic characteristics are summarized in the tables below.

Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters of Pyrromethene 546 in methanol, a commonly used solvent for spectroscopic analysis.

| Parameter | Value | Solvent |

| Absorption Maximum (λabs) | 493 nm[1] | Methanol |

| Molar Absorptivity (ε) | 7.9 x 104 L mol-1 cm-1[1] | Methanol |

| Emission Maximum (λem) | 519 nm[1] | Methanol |

| Fluorescence Quantum Yield (Φf) | 0.99[1] | Methanol |

| Fluorescence Lifetime (τf) | ~7.2 ns* | - |

*Note: This is the fluorescence lifetime of the unsubstituted BODIPY core and serves as an estimate for Pyrromethene 546.[2] The fluorescence lifetime of BODIPY dyes can be solvent-dependent.[3]

Solubility of Pyrromethene 546

The solubility of Pyrromethene 546 in various solvents is a critical factor for sample preparation in spectroscopic studies.

| Solvent | Solubility (at 25°C) |

| p-Dioxane | 4.4 g/L[1] |

| N-Methyl-2-pyrrolidinone (NMP) | 6.7 g/L[1] |

| N,N-Dimethylformamide (DMF) | 2.0 g/L[1] |

| Propylene Carbonate | 1.5 g/L[1] |

| 2-Phenoxyethanol (EPH) | 990 mg/L[1] |

| Methanol | 120 mg/L[1] |

| Ethanol (B145695) | 74 mg/L[1] |

| Ethylene Glycol (EG) | <30 mg/L[1] |

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for the complete spectroscopic characterization of Pyrromethene 546.

Overall workflow for spectroscopic characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the spectroscopic characterization of Pyrromethene 546.

Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Workflow for absorption spectroscopy.

Methodology:

-

Solution Preparation: Prepare a stock solution of Pyrromethene 546 in a spectroscopic grade solvent (e.g., methanol). From the stock solution, prepare a dilute working solution with an absorbance in the range of 0.1 - 1.0 at the expected λmax to ensure linearity according to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.

-

Sample Measurement: Rinse the cuvette with the Pyrromethene 546 solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over a relevant wavelength range (e.g., 350-600 nm).

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

This protocol describes the measurement of the emission spectrum to determine the wavelength of maximum emission (λem).

Workflow for fluorescence emission spectroscopy.

Methodology:

-

Solution Preparation: Prepare a very dilute solution of Pyrromethene 546 in the same solvent used for absorption measurements. The absorbance of the solution at the excitation wavelength should be below 0.1 to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength (λex) to the absorption maximum (λabs) determined previously.

-

Scan the emission monochromator over a wavelength range that covers the expected emission of the dye (e.g., 500-700 nm).

-

-

Data Analysis: Identify the wavelength at which the fluorescence intensity is at its maximum. This is the emission maximum (λem).

Fluorescence Quantum Yield Determination (Relative Method)

This protocol details the determination of the fluorescence quantum yield (Φf) of Pyrromethene 546 relative to a well-characterized standard.

Workflow for relative quantum yield determination.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with Pyrromethene 546. Rhodamine 6G in ethanol (Φf = 0.95) is a suitable standard.

-

Solution Preparation: Prepare a series of five dilutions for both Pyrromethene 546 and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measurements:

-

For each solution, measure the absorbance at the excitation wavelength.

-

For each solution, measure the corrected fluorescence emission spectrum and calculate the integrated fluorescence intensity (the area under the emission curve).

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both Pyrromethene 546 and the standard.

-

Determine the slope of the linear fit for each plot.

-

Calculate the quantum yield of Pyrromethene 546 (Φf,sample) using the following equation: Φf,sample = Φf,std * (Slopesample / Slopestd) * (nsample2 / nstd2) where Φf,std is the quantum yield of the standard, Slopesample and Slopestd are the slopes from the plots, and nsample and nstd are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term cancels out.

-

Fluorescence Lifetime Measurement

This protocol describes the determination of the fluorescence lifetime (τf) using Time-Correlated Single Photon Counting (TCSPC).

Workflow for fluorescence lifetime measurement.

Methodology:

-

Solution Preparation: Prepare a dilute solution of Pyrromethene 546. It is often necessary to deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) as dissolved oxygen can quench fluorescence.

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength close to the absorption maximum of the dye.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

-

Data Acquisition: Acquire the fluorescence decay histogram of the Pyrromethene 546 solution by collecting photons over a sufficient time to build up a statistically significant decay curve.

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential decay model. For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = A * exp(-t/τf), where A is the amplitude and τf is the fluorescence lifetime.

-

The measured decay is a convolution of the true fluorescence decay and the IRF. Therefore, deconvolution software is used to fit the experimental data and extract the true fluorescence lifetime.

-

By following these detailed protocols and workflows, researchers can obtain a comprehensive and accurate spectroscopic characterization of Pyrromethene 546, enabling its effective application in a wide range of scientific and drug development endeavors.

References

A Technical Guide to the Photophysical Properties of Pyrromethene 546

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Pyrromethene 546 (PM546), a widely utilized fluorescent dye. This document details the essential characteristics of PM546, outlines the experimental protocols for their determination, and presents the data in a clear, comparative format to aid researchers in its application.

Core Photophysical Properties of Pyrromethene 546

Pyrromethene 546, also known as BODIPY 493/503, is a highly efficient and photostable fluorophore belonging to the borondipyrromethene (BODIPY) class of dyes. Its excellent photophysical properties make it a valuable tool in a variety of applications, including fluorescence microscopy, flow cytometry, and as a gain medium in lasers.

Quantitative Data Summary

The key photophysical parameters of Pyrromethene 546 are summarized in the table below. These values can vary depending on the solvent environment due to solvatochromic effects.

| Photophysical Property | Value | Solvent |

| Absorption Maximum (λabs) | 493 nm | Methanol |

| Emission Maximum (λem) | 519 nm | Methanol |

| Molar Extinction Coefficient (ε) | 7.9 x 104 L mol-1 cm-1 | Methanol[1] |

| Fluorescence Quantum Yield (Φf) | 0.99 | Methanol[1] |

| Fluorescence Lifetime (τf) | ~5.7 ns | Methanol |

Experimental Protocols

The accurate determination of the photophysical properties of Pyrromethene 546 is crucial for its effective implementation in experimental settings. The following sections detail the standardized methodologies for measuring the key parameters.

Absorbance Spectrum Measurement

The absorption spectrum of a fluorophore reveals the wavelengths of light it absorbs most efficiently.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Pyrromethene 546 in a spectroscopic-grade solvent (e.g., methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance of approximately 1.0 at the absorption maximum to ensure a good signal-to-noise ratio while minimizing inner filter effects.

-

Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental background.

-

Sample Measurement: Place the cuvette with the Pyrromethene 546 solution in the sample beam path and record the absorbance from a suitable wavelength range (e.g., 350 nm to 600 nm).

-

Data Analysis: The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Emission Spectrum Measurement

The fluorescence emission spectrum illustrates the wavelengths of light emitted by the fluorophore after excitation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Pyrromethene 546, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Instrument Setup: Set the excitation wavelength to the absorption maximum (λabs) of Pyrromethene 546.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 500 nm to 700 nm) and record the fluorescence intensity at each wavelength.

-

Data Analysis: The wavelength corresponding to the peak intensity in the resulting spectrum is the fluorescence emission maximum (λem).

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with an absorption and emission profile that overlaps with Pyrromethene 546 (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Sample and Standard Preparation: Prepare a series of solutions of both the Pyrromethene 546 sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1 for all solutions.

-

Absorbance and Emission Measurements: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence emission spectrum.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (msample / mstd) * (nsample2 / nstd2)

where Φf,std is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. TCSPC is a highly sensitive technique for measuring nanosecond lifetimes.

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as detected by the system.

-

Sample Measurement: Excite the Pyrromethene 546 sample with the pulsed laser at its absorption maximum and collect the emitted photons at the emission maximum. The timing electronics measure the time difference between the laser pulse and the detection of each photon.

-

Data Analysis: A histogram of the arrival times of the photons is constructed, representing the fluorescence decay curve. This decay curve is then deconvoluted with the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τf).

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of Pyrromethene 546.

Caption: Workflow for the photophysical characterization of Pyrromethene 546.

References

Measuring the Quantum Yield of Pyrromethene 546: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in measuring the fluorescence quantum yield of Pyrromethene 546, a widely used laser dye. This document details the photophysical properties of Pyrromethene 546, outlines a detailed experimental protocol for relative quantum yield determination, and presents relevant data in a structured format to aid researchers in their applications.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a critical factor in applications such as fluorescence microscopy, high-throughput screening, and laser development.

The quantum yield of a fluorescent dye like Pyrromethene 546 is highly sensitive to its molecular environment, including the polarity and proticity of the solvent. Therefore, understanding the solvent-dependent behavior of Pyrromethene 546 is crucial for optimizing its performance in various applications.

Photophysical Properties of Pyrromethene 546

Pyrromethene 546, also known as BODIPY 493/503, is a highly efficient fluorescent dye. Its photophysical properties are significantly influenced by the surrounding solvent. A study by F. López Arbeloa investigated the photophysics of Pyrromethene 546 in a wide range of apolar, polar, and protic solvents.[1] The study revealed that the highest radiative deactivation rates, which contribute to a higher quantum yield, are observed in highly polar and hydrogen-bond donor solvents.[1]

A product data sheet from Exciton reports a fluorescence quantum yield of 0.99 for Pyrromethene 546 in methanol (B129727).[2][3] This high value underscores its efficiency as a fluorophore. The absorption and emission maxima in methanol are reported to be 493 nm and 519 nm, respectively.[2][3]

Quantitative Data Summary

The following table summarizes the key photophysical properties of Pyrromethene 546 in methanol. A comprehensive study of its properties in a wider range of solvents can be found in the work by F. López Arbeloa.[1]

| Property | Value | Solvent | Reference |

| Fluorescence Quantum Yield (Φ) | 0.99 | Methanol | [2][3] |

| Absorption Maximum (λabs) | 493 nm | Methanol | [2][3] |

| Emission Maximum (λem) | 519 nm | Methanol | [2][3] |

| Molar Extinction Coefficient (ε) | 7.9 x 104 L mol-1 cm-1 | Methanol | [2][3] |

Experimental Protocol: Relative Quantum Yield Measurement

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Rhodamine 6G is a commonly used reference standard in the spectral region of Pyrromethene 546 due to its high and stable quantum yield in ethanol (B145695) (Φ ≈ 0.95).

Principle

The relative quantum yield (Φsample) is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

To improve accuracy, a series of solutions with different concentrations for both the sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of this plot is then used in the calculation.

Materials and Equipment

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

High-purity solvents (e.g., ethanol for both sample and standard)

-

Pyrromethene 546

-

Rhodamine 6G (as the reference standard)

Experimental Workflow

The following diagram illustrates the workflow for the relative quantum yield measurement of Pyrromethene 546.

Caption: A flowchart outlining the key steps for determining the relative quantum yield of Pyrromethene 546.

Detailed Procedure

-

Selection of Standard: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to Pyrromethene 546. Rhodamine 6G in ethanol (Φ ≈ 0.95) is an excellent choice.

-

Solvent Selection: Use the same high-purity solvent for both the sample and the standard to eliminate the need for refractive index correction. Ethanol is a suitable solvent for both Pyrromethene 546 and Rhodamine 6G.

-

Preparation of Stock Solutions: Prepare stock solutions of Pyrromethene 546 and Rhodamine 6G in the chosen solvent.

-

Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorbance spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for both plots and determine the slopes.

-

-

Quantum Yield Calculation: Calculate the quantum yield of Pyrromethene 546 using the equation for the slope method:

Φsample = Φstandard * (Slopesample / Slopestandard)

Logical Relationships in Quantum Yield Determination

The determination of fluorescence quantum yield involves a series of interconnected concepts and experimental parameters. The following diagram illustrates these relationships.

Caption: A diagram illustrating the interplay between intrinsic properties, experimental factors, and measured quantities in quantum yield determination.

Conclusion

Accurate measurement of the fluorescence quantum yield of Pyrromethene 546 is essential for its effective utilization in various scientific and technological fields. This guide has provided a detailed protocol for the relative quantum yield measurement, highlighting the importance of proper experimental design and the use of appropriate standards. The provided data and diagrams serve as a valuable resource for researchers working with this versatile fluorophore. For more detailed information on the solvent effects on the photophysical properties of Pyrromethene 546, the work of F. López Arbeloa is a recommended reference.[1]

References

Pyrromethene 546 (CAS No. 121207-31-6): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrromethene 546, a fluorescent dye widely recognized for its utility in cellular imaging and laser applications. This document consolidates key physicochemical, spectral, and application-specific data, offering detailed experimental protocols and insights into its use in biological research.

Core Properties and Data

Pyrromethene 546, also extensively known by its synonym BODIPY™ 493/503, is a highly efficient and photostable fluorophore.[1] Its lipophilic nature makes it an exceptional tool for staining neutral lipids, particularly within intracellular lipid droplets.[2]

Physicochemical Properties

The fundamental physical and chemical characteristics of Pyrromethene 546 are summarized in the table below, providing essential information for its handling, storage, and application.

| Property | Value | Reference(s) |

| CAS Number | 121207-31-6 | [1] |

| Molecular Formula | C₁₄H₁₇BF₂N₂ | [1] |

| Molecular Weight | 262.11 g/mol | [3] |

| Appearance | Light yellow to brown crystalline powder | [][5] |

| Melting Point | 259-261 °C | [3] |

| Synonyms | BODIPY 493/503, 4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene | [1][6] |

Spectral Properties

Pyrromethene 546 exhibits strong absorption in the blue-green region of the visible spectrum and emits a bright green fluorescence with a high quantum yield. These spectral characteristics make it compatible with standard fluorescence microscopy filter sets.

| Spectral Property | Value (in Methanol) | Reference(s) |

| Absorption Maximum (λabs) | 493 nm | [3] |

| Emission Maximum (λem) | 519 nm | [3] |

| Molar Extinction Coefficient (ε) | 7.9 x 10⁴ L·mol⁻¹·cm⁻¹ at 493 nm | [3] |

| Fluorescence Quantum Yield (Φf) | 0.99 | [3] |

Solubility

The solubility of Pyrromethene 546 in various organic solvents is a critical consideration for the preparation of stock and working solutions for experimental use.

| Solvent | Solubility (at 25 °C) | Reference(s) |

| p-Dioxane | 4.4 g/L | [3] |

| N-Methyl-2-pyrrolidinone (NMP) | 6.7 g/L | [3] |

| N,N-Dimethylformamide (DMF) | 2.0 g/L | [3] |

| Propylene Carbonate | 1.5 g/L | [3] |

| 2-Phenoxyethanol (EPH) | 990 mg/L | [3] |

| Methanol | 120 mg/L | [3] |

| Ethanol | 74 mg/L | [3] |

| Ethylene Glycol (EG) | < 30 mg/L | [3] |

| Chloroform | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

Synthesis and Purification

Experimental Protocols

The primary application of Pyrromethene 546 in biological research is the fluorescent labeling of intracellular lipid droplets.[2] These organelles are crucial for lipid homeostasis and are implicated in various cellular functions, including signaling and metabolic diseases.[1] The following are detailed protocols for staining lipid droplets in both live and fixed cells for fluorescence microscopy and flow cytometry.

Protocol 1: Staining of Lipid Droplets in Live Cells for Fluorescence Microscopy

This protocol is adapted for real-time visualization of lipid droplet dynamics.

Materials:

-

Pyrromethene 546 (BODIPY 493/503)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Serum-free cell culture medium

-

Cells cultured on coverslips or in imaging dishes

Procedure:

-

Preparation of Stock Solution: Prepare a 1-10 mM stock solution of Pyrromethene 546 in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Preparation of Working Solution: On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-2 µM.[2]

-

Cell Preparation: Grow cells to the desired confluency on coverslips or in imaging dishes. Ensure cells are healthy to avoid artifacts in lipid droplet formation.[]

-

Staining: Remove the culture medium and wash the cells once with sterile PBS. Add the Pyrromethene 546 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[6]

-

Washing: After incubation, remove the staining solution and wash the cells twice with PBS to remove excess dye.[2]

-

Imaging: Add fresh culture medium or PBS to the cells. Visualize the stained lipid droplets immediately using a fluorescence microscope equipped with a standard FITC filter set (excitation ~493 nm, emission ~503 nm).[2]

Protocol 2: Staining of Lipid Droplets in Fixed Cells for Fluorescence Microscopy

This protocol is suitable for endpoint assays where cell morphology is preserved.

Materials:

-

Pyrromethene 546 (BODIPY 493/503)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Antifade mounting medium

-

Cells cultured on coverslips

Procedure:

-

Cell Preparation and Fixation: Grow cells on coverslips to the desired confluency. Wash the cells with PBS and fix with 4% PFA in PBS for 15-20 minutes at room temperature.[1][2]

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Staining: Prepare a 1 µg/mL working solution of Pyrromethene 546 in PBS. Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.[2]

-

Washing: Wash the cells three times with PBS to remove excess dye.[2]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set.

Protocol 3: Quantification of Neutral Lipids by Flow Cytometry

This protocol allows for the quantification of cellular neutral lipid content in a cell population.[7]

Materials:

-

Pyrromethene 546 (BODIPY 493/503)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Cell suspension

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension.

-

Staining: Prepare a 2 µM working solution of Pyrromethene 546 in PBS.[7] Add the working solution to the cell suspension and incubate for 15 minutes at 37°C in the dark. An unstained control sample should be prepared in parallel.[7]

-

Washing: After incubation, wash the cells by adding PBS, centrifuging at a low speed (e.g., 300 x g) for 5 minutes, and discarding the supernatant.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry buffer.

-

Analysis: Analyze the stained cells using a flow cytometer, detecting the fluorescence in the green channel (e.g., FITC channel).

Applications in Research and Drug Development

Pyrromethene 546 is a valuable tool for researchers in cell biology and drug development. Its primary application is the visualization and quantification of lipid droplets, which are increasingly recognized for their role in various physiological and pathological processes.

-

Metabolic Studies: The dye is used to study changes in lipid storage in response to various stimuli, such as nutrient availability or drug treatment, providing insights into metabolic disorders like obesity, diabetes, and fatty liver disease.[]

-

Cellular Signaling: Lipid droplets are involved in cellular signaling pathways.[1] Pyrromethene 546 allows for the visualization of these organelles, aiding in the study of their dynamics and interactions with other cellular components during signaling events.

-

Drug Discovery: In drug development, this dye can be used in high-content screening assays to identify compounds that modulate lipid metabolism.

Photostability and Toxicity

Photostability

Pyrromethene 546 is generally considered to have good photostability.[3] However, like many fluorophores, it is susceptible to photobleaching under intense and prolonged illumination. One study reported that after 50 scans with a confocal microscope, the fluorescence intensity of BODIPY 493/503 was reduced to approximately 11% of its initial value.[8] For long-term live-cell imaging, it is advisable to minimize light exposure and use appropriate antifade reagents when imaging fixed samples.

Toxicity

Safety data sheets indicate that Pyrromethene 546 is a skin and eye irritant and may cause respiratory irritation.[1] As with any chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling the solid compound and its solutions. To date, detailed quantitative toxicity data, such as an LD50 value, have not been thoroughly investigated and reported in publicly available literature.[7]

Visualized Workflows and Pathways

To facilitate the understanding of its application, the following diagrams, created using the DOT language, illustrate key experimental workflows.

Caption: Workflow for live-cell lipid droplet staining with Pyrromethene 546.

Caption: Workflow for fixed-cell lipid droplet staining with Pyrromethene 546.

Caption: Conceptual workflow for using Pyrromethene 546 to study signaling.

References

- 1. 4,4-Difluoro-1,3,5,7-tetramethyl-8-pentafluorophenyl-4-bora-3a,4a-diaza-s-indacene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aptus.co.jp [aptus.co.jp]

- 5. BODIPY 493/503 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 6. Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene dyes (BODIPY). | [Journal of Chemical Society of Pakistan • 2013] | PSA • ID 14084 [psa.pastic.gov.pk]

- 7. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]

- 8. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of BODIPY 493/503

This guide provides a comprehensive overview of the synthesis, characterization, and application of BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene), a highly versatile and widely used fluorescent dye. Developed for researchers, scientists, and professionals in drug development, this document details the synthetic protocol, key quantitative data, and common experimental workflows.

Core Synthesis and Physicochemical Properties

BODIPY 493/503 is a lipophilic fluorophore known for its bright green fluorescence, high photostability, and sharp emission spectrum. Its utility is particularly pronounced in the visualization of neutral lipids and lipid droplets within both live and fixed cells.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectroscopic properties of BODIPY 493/503.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₇BF₂N₂ | [1] |

| Molecular Weight | 262.11 g/mol | [1] |

| Appearance | Orange to red crystalline solid | |

| Excitation Maximum (λex) | 493 nm | [2] |

| Emission Maximum (λem) | 503 nm | [2] |

| Molar Absorptivity (ε) | >80,000 cm⁻¹M⁻¹ | [3][4] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | [3][4] |

| Fluorescence Lifetime | 7.2 ns | [3][5] |

| IUPAC Name | 4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of BODIPY 493/503. The following table provides typical chemical shifts observed in Chloroform-d (CDCl₃).[6]

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | 5.95 (s, 2H), 2.52 (s, 3H), 2.45 (s, 6H), 2.25 (s, 6H) |

| ¹³C NMR | 159.5, 140.5, 133.0, 121.5, 17.0, 15.0, 14.5 |

| ¹¹B NMR | 0.8 (t) |

| ¹⁹F NMR | -146.0 (q) |

Synthesis Protocol

The synthesis of BODIPY 493/503 is based on the foundational work of Treibs and Kreuzer, involving an acid-catalyzed self-condensation of a pyrrole (B145914) derivative followed by complexation with a boron trifluoride adduct.[7]

Synthesis Pathway Diagram

Caption: Synthesis of BODIPY 493/503 via self-condensation and complexation.

Experimental Protocol

Materials:

-

2,4-Dimethylpyrrole

-

Acetic Anhydride

-

Boron Trifluoride Etherate (BF₃·OEt₂)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dimethylpyrrole in anhydrous dichloromethane.

-

Acylation and Condensation: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride to the stirred solution. Following this, add boron trifluoride etherate dropwise. The reaction mixture will typically change color, indicating the formation of the dipyrromethene intermediate. Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Oxidation and Complexation: Once the formation of the dipyrromethene is deemed complete by TLC, add triethylamine to the reaction mixture, followed by an additional portion of boron trifluoride etherate. This step facilitates the complexation of the dipyrromethene with the BF₂ moiety. Continue stirring at room temperature for an additional period.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate (B1210297) gradient as the eluent.

-

Crystallization: Collect the fractions containing the desired product and evaporate the solvent. The purified BODIPY 493/503 can be further recrystallized from a solvent system such as dichloromethane/hexane to obtain fine, colored crystals.

Experimental Workflow: Lipid Droplet Staining

BODIPY 493/503 is extensively used for the fluorescent labeling of intracellular lipid droplets. The following workflow outlines a typical procedure for staining live cells.

Lipid Droplet Staining Workflow Diagram

Caption: A typical workflow for staining lipid droplets in live cells.

This technical guide provides a foundational understanding of the synthesis and application of BODIPY 493/503. For more specific applications and advanced modifications, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Theoretical Calculations of Pyrromethene 546 Electronic Structure

Introduction: Pyrromethene 546 (PM546) is a highly efficient laser dye known for its strong absorption and fluorescence in the visible spectrum. Understanding its electronic structure is paramount for optimizing its performance in various applications, including tunable lasers and biological imaging. Theoretical calculations, primarily leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide profound insights into the photophysical properties of PM546 by modeling its ground and excited states, molecular orbitals, and spectroscopic behavior. This guide details the computational methodologies employed and summarizes the key findings from theoretical studies.

Theoretical Methodologies and Protocols

The electronic structure of PM546 is investigated using a range of quantum chemical methods. These protocols allow for the accurate prediction of molecular geometries, orbital energies, and transition properties.

Ground State Calculations

The optimization of the ground state (S₀) geometry is the foundational step in any electronic structure analysis.

-

Primary Method: Density Functional Theory (DFT) is the most common approach.[1][2]

-

Functional and Basis Set: The B3LYP functional combined with the 6-31G basis set is a frequently used level of theory for optimizing the ground state geometry.[1]

-

Software: Quantum chemistry packages like Gaussian are standard tools for these calculations.[1]

-

Verification: To ensure the optimized geometry represents a true energy minimum, frequency calculations are performed to confirm the absence of imaginary frequencies.

Excited State Calculations

To understand the photophysical properties like absorption and emission, the electronic excited states must be modeled.

-

Primary Method: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating vertical excitation energies, which correspond to the absorption spectrum.[1]

-

Geometry Optimization: The geometry of the first excited singlet state (S₁) can be optimized using methods such as Configuration Interaction Singles (CIS) or TD-DFT.[1][3] The minimal change in geometry between the S₀ and S₁ states, as revealed by these calculations, corresponds to the experimentally observed small Stokes shift.[2]

-

Solvent Effects: To simulate realistic conditions, solvent effects are often incorporated using continuum models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).[4]

Semi-empirical Methods

Alongside DFT, various semi-empirical methods (like AM1, PM3, PM5, PM6, and ZINDO) are also utilized for a broader understanding of the electronic and geometric characteristics of pyrromethene dyes.[1][2][4]

A generalized workflow for these theoretical calculations is visualized below.

Caption: A typical computational workflow for determining the electronic properties of Pyrromethene 546.

Key Findings on Electronic Structure

Theoretical studies have revealed several key aspects of the PM546 electronic structure that govern its photophysical behavior.

Molecular Geometry

The PM546 chromophore is characterized by a cyclic, cyanine-like structure.[2] The two pyrrole (B145914) rings are nearly coplanar.[2] However, a slight deviation from perfect planarity is attributed to steric hindrance between the central methyl group and adjacent methyl groups on the aromatic rings.[2] Importantly, the geometry does not undergo significant changes upon excitation to the S₁ state.[2]

Frontier Molecular Orbitals (HOMO & LUMO)

The absorption and fluorescence characteristics of PM546 are dominated by the transition between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2]

-

HOMO: The electron density of the HOMO state is primarily localized on the pyrrole units of the molecule.[2]

-

LUMO: Upon excitation, there is a transfer of electron density from the pyrrole rings to the central part of the chromophore, which characterizes the LUMO state.[2][4]

The diagram below illustrates this fundamental electronic transition.

Caption: The S₀ → S₁ transition in PM546 is dominated by the promotion of an electron from HOMO to LUMO.

Summary of Calculated Properties

The following tables summarize the computational methods and key quantitative data derived from theoretical studies of Pyrromethene 546 and related compounds.

Table 1: Summary of Computational Protocols

| Property Calculated | Method | Functional / Level | Basis Set | Software | Reference |

|---|---|---|---|---|---|

| Ground State (S₀) Geometry | DFT / Semi-empirical | B3LYP / AM1 | 6-31G | Gaussian 03 | [1] |

| Excited State (S₁) Geometry | Ab initio | CIS | - | Gaussian 03 | [1] |

| Absorption Spectra | TD-DFT | - | - | Gaussian 03 | [1] |

| Structural/Electronic Properties | DFT / Semi-empirical | B3LYP / PM5 | - | Gaussian 98 | [4] |

| Photophysical Characteristics | TD-DFT / Semi-empirical | - / ZINDO, CISD | - | Gaussian 98 |[4] |

Table 2: Calculated Electronic Properties for PM546

| Property | Calculated Value | Method | Notes | Reference |

|---|---|---|---|---|

| Dipole Moment (S₀) | 5.14 D | DFT (B3LYP) | Value for PM546 structure. | [4] |

| Dipole Moment (S₀) | 5.25 D | Semi-empirical (PM5) | Value for PM546 structure. | [4] |

| Dipole Moment (S₀) | 6.8 - 6.93 D | DFT | Literature values cited in the study. | [2] |

| HOMO-LUMO Energy Gap | ~2.9 eV | DFT | Value for a structurally similar pyrromethene dye. | [2] |

| S₀ → S₁ Transition | Involves HOMO → LUMO | DFT, TD-DFT, CIS | The primary electronic transition. |[1][2] |

References

discovery and history of pyrromethene laser dyes

An In-depth Technical Guide to the Discovery and History of Pyrromethene Laser Dyes

Introduction

The advent of the tunable dye laser revolutionized various scientific and technological fields, from spectroscopy to medicine. While early research was dominated by xanthene dyes like Rhodamine 6G, the quest for more efficient and photostable laser media continued. This led to the development of the pyrromethene (PM) class of dyes in the late 1980s. These dyes, characterized by a dipyrromethene-BF₂ complex core, quickly demonstrated superior performance in the visible spectrum, particularly in the 550-650 nm range, often outperforming the benchmark Rhodamine 6G.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, fundamental properties, and experimental protocols associated with pyrromethene laser dyes.

Discovery and Historical Development

The foundation for synthetic dyes was laid in 1856 with William Henry Perkin's accidental discovery of mauveine.[4][5][6] However, the specific development of pyrromethene-BF₂ complexes as superior laser dyes occurred much later.

-

1988: The first report of laser activity from a pyrromethene-BF₂ complex, specifically 1,3,5,7-tetramethylpyrromethene-BF₂ (TMP-BF₂), was published by T.G. Pavlopoulos and J.H. Boyer and their collaborators.[7]

-

Late 1980s - Early 1990s: This initial discovery spurred a period of rapid development led by the same research groups. They synthesized and characterized a series of derivatives, identifying key structural modifications that enhanced laser performance.[7][8] A significant breakthrough was the synthesis of 1,3,5,7,8-pentamethyl-2,6-diethylpyrromethene-BF₂ complex, now widely known as Pyrromethene 567 (PM567).[8] This dye showed exceptional efficiency and became a new benchmark for laser performance in the green-yellow region.[3][8]

-

1990s - Present: Research has continued to focus on improving the properties of pyrromethene dyes. Key areas of investigation include enhancing photostability by modifying substituents on the pyrromethene core, developing new congeners with altered spectral properties, and incorporating these dyes into solid-state matrices like modified polymers and sol-gel glasses to create robust, tunable solid-state dye lasers.[9][10][11][12]

Core Principles of Pyrromethene Dyes

The exceptional laser performance of pyrromethene dyes stems from a combination of favorable photophysical properties that minimize energy loss pathways.[2][13]

-

High Fluorescence Quantum Yield (Φf): Pyrromethene dyes exhibit very high quantum yields, often approaching unity (0.8 to >0.99), meaning that nearly every absorbed photon is re-emitted as fluorescence.[14][15] This is a direct result of their rigid, planar molecular structure which restricts non-radiative decay pathways.[1]

-

Large Molar Absorption Coefficients (ε): These dyes have strong absorption bands in the visible spectrum, allowing for efficient pumping with common laser sources like the second harmonic of Nd:YAG lasers (532 nm).[1][3]

-

Low Intersystem Crossing (ISC) Rate: The rate of transition from the excited singlet state (S₁) to the triplet state (T₁) is very low. This is crucial because the triplet state is a primary source of inefficiency and photodegradation.[16]

-

Low Triplet-Triplet (T-T) Absorption: The absorption of light by molecules in the triplet state often overlaps with the fluorescence emission band, creating a significant loss mechanism in many laser dyes. Pyrromethene dyes feature very low T-T absorption in their lasing region, which contributes significantly to their high conversion efficiencies.[16][17]

These combined properties lead to a higher population inversion and greater stimulated emission, resulting in highly efficient laser action.

Quantitative Data Summary

The following tables summarize key quantitative data for some of the most common and well-researched pyrromethene dyes.

Table 1: Spectroscopic Properties of Common Pyrromethene Dyes

| Dye Name | Chemical Name | λabs max (nm) | εmax (M-1cm-1) | λfl max (nm) | Φf (Quantum Yield) | Solvent | Reference(s) |

| PM567 | 1,3,5,7,8-pentamethyl-2,6-diethylpyrromethene-difluoroborate complex | 518 | 7.2 x 104 | 547 | 0.83 | Ethanol | [3][14] |

| PM567 | 1,3,5,7,8-pentamethyl-2,6-diethylpyrromethene-difluoroborate complex | 516 | - | - | 0.995 | Methanol | [14] |

| PM597 | - | ~525 | ~8.0 x 104 | ~560 | ~0.90 | Ethanol | [17][18] |

| PM650 | - | ~580 | - | ~610 | - | Ethanol | [19] |

Table 2: Laser Performance of Pyrromethene 567

| Pump Source | Wavelength (nm) | Lasing Max (nm) | Lasing Range (nm) | Conversion Efficiency | Host Medium | Reference(s) |

| Nd:YAG (2nd Harmonic) | 532 | 564 | - | 77% (slope) | ORMOSIL | [14] |

| Nd:YAG (2nd Harmonic) | 532 | 567 | - | 50% (slope) | High Temp. Plastic | [11][14] |

| Nd:YAG (2nd Harmonic) | 532 | 571 | - | 77% (slope) | Acrylic Copolymer | [11][14] |

| Argon Ion Laser | all-lines | 571 | 552-608 | 36% | NMP/PPH | [14] |

| Flashlamp (Coaxial) | Broadband | 540 | 537-560 | 35% (slope) | DMA/Methanol | [14] |

| Nd:YAG (2nd Harmonic) | 532 | 558 | 546-580 | 23% (peak) | Ethanol | [3] |

Experimental Protocols

General Synthesis of a Pyrromethene Dye (e.g., PM567 Analogue)

This protocol is a generalized procedure based on methods reported in the literature for synthesizing the pyrromethene-BF₂ core structure.[10][16]

-

Condensation: An appropriate acyl chloride is reacted with a 3-substituted-2,4-dimethylpyrrole in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature for several hours. This step forms the dipyrromethene hydrochloride salt.

-

Quenching and Neutralization: The reaction mixture is treated with a mild base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloride salt and deprotonate the dipyrromethene. This is often done at a reduced temperature (e.g., 0 °C).

-

Complexation with Boron Trifluoride: Boron trifluoride etherate (BF₃·OEt₂) is added dropwise to the solution. This chelates the dipyrromethene ligand to form the stable, highly fluorescent pyrromethene-BF₂ complex. The reaction is typically stirred for several more hours at room temperature.

-

Workup and Purification: The reaction mixture is washed with water to remove salts and excess reagents. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Chromatography: The crude product is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the pure pyrromethene dye.

-

Characterization: The final product is characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis/fluorescence spectroscopy.

Protocol for Dye Laser Performance Characterization

This protocol describes a typical setup for evaluating the laser efficiency and tuning range of a pyrromethene dye in a liquid solution.[3][19]

-

Dye Solution Preparation: Prepare a stock solution of the pyrromethene dye (e.g., PM567) in a laser-grade solvent (e.g., ethanol) at a concentration optimized for the pump laser, typically in the range of 1x10⁻⁴ to 5x10⁻⁴ M. The optical density of the solution at the pump wavelength should be adjusted for efficient absorption.

-

Pump Source: Use a Q-switched, frequency-doubled Nd:YAG laser operating at 532 nm as the pump source. The laser should provide short pulses (e.g., 5-10 ns) at a set repetition rate (e.g., 10 Hz).

-

Optical Pumping Geometry: Focus the pump beam into the dye cell using a combination of cylindrical and spherical lenses to create a line focus. This ensures that the gain medium is pumped uniformly along a narrow region. The dye solution is circulated through a flow-through cuvette (dye cell) to prevent thermal lensing and replace photodegraded molecules from the active region.[3]

-

Laser Resonator (Cavity): Construct a laser cavity around the dye cell. A common configuration is a Littman-Metcalf or grazing-incidence grating (GIG) setup for narrowband, tunable output.[3]

-

Input Coupler: A high-reflector mirror (HR) that is highly reflective at the lasing wavelengths but transparent to the pump wavelength (532 nm).

-

Output Coupler: A partially reflective mirror (e.g., 50% reflectivity) or, in a GIG setup, an uncoated optical flat (4% reflectivity) can serve as the output coupler.[3]

-

Tuning Element: A diffraction grating is used as the wavelength-selective element. Rotating the grating changes the wavelength that is fed back into the cavity, thus tuning the laser output.

-

-

Measurement and Analysis:

-

Power/Energy Measurement: Use calibrated power/energy meters to measure the input pump energy and the output dye laser energy for each pulse.

-

Slope Efficiency: Plot the output laser energy as a function of the input pump energy. The slope of the linear portion of this graph represents the slope efficiency.

-

Tuning Curve: While keeping the pump energy constant, rotate the diffraction grating and measure the output power at each wavelength to generate a tuning curve.

-

Linewidth: Use a Fabry-Pérot etalon or a high-resolution spectrometer to measure the spectral linewidth of the laser output.

-

Protocol for Photostability Measurement

Photostability is a critical parameter, often quantified as the total absorbed energy or number of pump pulses required for the laser output to drop to 50% of its initial value.[8][20]

-

Experimental Setup: Use the same laser performance characterization setup as described in section 4.2.

-

Initial Performance: Set the laser to its peak operating wavelength and measure the initial output energy (E₀) at a constant pump energy.

-

Long-Term Operation: Operate the laser continuously under the same conditions for an extended period or a large number of pulses.

-

Data Logging: Record the output energy (E(t)) and the number of pump pulses (or elapsed time) periodically.

-

Half-Life Determination: The photostability half-life is reached when E(t) = 0.5 * E₀.

-

Normalization: To compare different dyes or conditions, the photostability can be expressed in gigajoules per mole (GJ/mol), which represents the total pump energy absorbed by the dye molecules in the system before reaching the half-life point.[8] The photodegradation of pyrromethene dyes is often accelerated by dissolved oxygen, which can be produced via energy transfer from the dye's triplet state.[8][19] Therefore, conducting experiments in deoxygenated solvents can significantly improve photostability.[8]

Visualizations

Jablonski Diagram for a Pyrromethene Dye

// Transitions S0 -> S1 [label="Absorption (Pump)", color="#34A853", arrowhead="normal", style=bold]; S1 -> S0 [label="Fluorescence (Laser Emission)", color="#EA4335", arrowhead="normal", style="bold", constraint=false]; S1 -> S0 [label="Internal Conversion (Non-radiative)", color="#FBBC05", arrowhead="normal", style=dashed, constraint=false]; S1 -> T1 [label="Intersystem Crossing (ISC)\n(Low Probability)", color="#4285F4", arrowhead="normal", style=dashed]; T1 -> S0 [label="Phosphorescence (Very Low)", color="#5F6368", arrowhead="normal", style=dotted, constraint=false]; }

Caption: Jablonski diagram illustrating electronic transitions in a pyrromethene dye.

Experimental Workflow for Pyrromethene Dye Synthesis

Caption: A simplified workflow for the synthesis of a pyrromethene-BF₂ dye.

Diagram of a Dye Laser Performance Experiment

Caption: Schematic of an experimental setup for characterizing dye laser performance.

References

- 1. Laser Dye Pyrromethane 567 – Bhabha Atomic Research Centre ( BARC ) [barc.gov.in]

- 2. azooptics.com [azooptics.com]

- 3. ias.ac.in [ias.ac.in]

- 4. William Henry Perkin | Science History Institute [sciencehistory.org]

- 5. acs.org [acs.org]

- 6. William Henry Perkin - Wikipedia [en.wikipedia.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Photostability enhancement of Pyrromethene 567 and Perylene Orange in oxygen-free liquid and solid dye lasers [opg.optica.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Pyrromethene - Wikipedia [en.wikipedia.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. exciton.luxottica.com [exciton.luxottica.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. High laser efficiency and photostability of pyrromethene dyes mediated by nonpolar solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ntrs.nasa.gov [ntrs.nasa.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Molar Extinction Coefficient of Pyrromethene 546

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of the laser dye Pyrromethene 546. The document details the quantitative spectroscopic properties of this dye in various solvents, outlines a detailed experimental protocol for the determination of its molar extinction coefficient, and includes a visualized experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific fields where precise quantification of chromophores is essential.

Quantitative Spectroscopic Data of Pyrromethene 546

The molar extinction coefficient (ε) is an intrinsic property of a substance that measures how strongly it absorbs light at a particular wavelength. It is a crucial parameter for quantitative analysis using the Beer-Lambert law. The spectroscopic properties of Pyrromethene 546 are highly dependent on the solvent environment. Below is a summary of the reported molar extinction coefficient and maximum absorption wavelength (λmax) for Pyrromethene 546 in various solvents.

| Solvent | Maximum Absorption Wavelength (λmax) (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| Methanol (B129727) | 493 | 7.9 x 10⁴[1] |

| p-Dioxane | 492 | Not specified |

| Ethanol | 492 | Not specified |

| n-Propanol | 495.8 | Not specified |

| N-Methyl-2-pyrrolidinone (NMP) | 495.5 | Not specified |

| Propylene Carbonate | 493 | Not specified |

Note: While the absorption maxima are available for several solvents, the corresponding molar extinction coefficients are not always reported in publicly available literature. The value in methanol is well-documented.

Experimental Protocol for Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient of Pyrromethene 546 is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

1. Materials and Instrumentation:

-

Analyte: Pyrromethene 546 (laser grade)

-

Solvent: Spectroscopic grade solvent of choice (e.g., methanol, ethanol)

-

Instrumentation: Calibrated UV-Vis spectrophotometer

-

Labware: Analytical balance, volumetric flasks (various sizes), calibrated micropipettes, and quartz cuvettes (typically with a 1 cm path length).

2. Preparation of Stock Solution:

-

Accurately weigh a precise mass of Pyrromethene 546 using an analytical balance.

-

Quantitatively transfer the weighed dye into a volumetric flask of a known volume.

-

Dissolve the dye completely in the chosen solvent. Ensure the solution is thoroughly mixed to achieve homogeneity.

-

Calculate the molar concentration of the stock solution using the known mass, molecular weight of Pyrromethene 546 (262.11 g/mol ), and the volume of the volumetric flask.

3. Preparation of Serial Dilutions:

-

Perform a series of accurate serial dilutions from the stock solution to prepare at least five standard solutions of different, known concentrations.

-

The concentration range of these standards should be chosen to yield absorbance values within the linear dynamic range of the spectrophotometer, typically between 0.1 and 1.0.

4. Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.

-

Set the spectrophotometer to scan a wavelength range that includes the expected maximum absorption of Pyrromethene 546 (approximately 480-510 nm).

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

-

Measure the absorbance spectrum of each standard solution, identifying the wavelength of maximum absorbance (λmax).

-

Record the absorbance of each standard solution at the determined λmax.

5. Data Analysis and Calculation:

-

Plot a graph of absorbance at λmax (y-axis) versus the molar concentration (x-axis) for the standard solutions.

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The molar extinction coefficient (ε) is calculated from the slope of the linear regression line, as per the Beer-Lambert equation: A = εcl where:

-

A is the absorbance

-

ε is the molar extinction coefficient (L mol⁻¹ cm⁻¹)

-

c is the molar concentration (mol L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

-

-

Therefore, ε = Slope / l.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the molar extinction coefficient of Pyrromethene 546.

Caption: Experimental workflow for determining the molar extinction coefficient.

References

Pyrromethene 546: A Spectroscopic and Photophysical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Pyrromethene 546, a highly efficient and photostable fluorescent dye. Belonging to the pyrromethene-BF2 complex family, this dye is noted for its strong absorption and emission in the green-yellow region of the visible spectrum, making it a valuable tool in various scientific applications, including laser technology and fluorescence-based assays.

Core Photophysical Data

The photophysical characteristics of Pyrromethene 546, such as its absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, are crucial for its application. These properties can be influenced by the solvent environment. A summary of key quantitative data for Pyrromethene 546 in various solvents is presented below.

| Solvent | Absorption Max (λabs) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (Φf) |

| Methanol | 493[1] | 7.9 x 10⁴ at 493 nm[1] | 519[1] | 0.99[1] |

| Ethanol | 492 | Not specified | Not specified | Not specified |

| p-Dioxane | Not specified | Not specified | Not specified | Not specified |

| N-Methyl-2-Pyrrolidinone (NMP) | 495.5 | Not specified | Not specified | Not specified |

| Propylene Carbonate | 493 | Not specified | Not specified | Not specified |

| 2-Phenoxyethanol (EPH) | 499 | Not specified | Not specified | Not specified |

| n-Propanol | 495.8 | Not specified | Not specified | Not specified |

Spectroscopic Analysis: Experimental Protocols

The determination of the absorption and emission spectra of Pyrromethene 546 is fundamental to understanding its photophysical behavior. The following sections outline the standard methodologies for these measurements.

Absorption Spectroscopy

The purpose of absorption spectroscopy is to measure the attenuation of light as it passes through a sample. This measurement allows for the determination of the absorption spectrum, which reveals the wavelengths at which the dye absorbs light most strongly.

Methodology:

-

Sample Preparation: A stock solution of Pyrromethene 546 is prepared by dissolving a known mass of the dye in a high-purity solvent (e.g., spectroscopic grade methanol) to a specific concentration. A series of dilutions are then prepared from the stock solution.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically employed. The instrument is calibrated using a reference cuvette containing the pure solvent.

-

Measurement: The absorbance of each diluted sample is measured over a specific wavelength range, typically encompassing the near-UV and visible regions (e.g., 350-600 nm). The absorption spectrum is a plot of absorbance versus wavelength.

-

Data Analysis: The wavelength of maximum absorbance (λabs) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the light emitted from a sample after it has absorbed light. This technique provides information about the dye's emission spectrum and its fluorescence efficiency.

Methodology:

-

Sample Preparation: As with absorption spectroscopy, a dilute solution of Pyrromethene 546 is prepared in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer is used for these measurements. The instrument consists of an excitation source (e.g., a xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector.

-

Measurement: The sample is excited at or near its absorption maximum (e.g., 493 nm). The emission monochromator is then scanned over a range of longer wavelengths to collect the emitted fluorescence. The resulting plot of fluorescence intensity versus wavelength is the emission spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is often determined using a comparative method with a well-characterized standard of known quantum yield. The integrated fluorescence intensities and absorbances of the sample and the standard are measured, and the quantum yield is calculated using the following equation:

Φf,sample = Φf,standard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing Spectroscopic Processes

The following diagrams illustrate the key concepts and workflows associated with the spectroscopic analysis of Pyrromethene 546.

Caption: Experimental workflow for determining the absorption and emission spectra of Pyrromethene 546.

Caption: Energy level transitions illustrating absorption and fluorescence processes in Pyrromethene 546.

References

An In-depth Technical Guide to Pyrromethene 546

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of Pyrromethene 546 (PM546), a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class. Renowned for its high quantum yield and photostability, this document details its core structure, photophysical characteristics, and relevant experimental procedures.

Chemical Structure and Identification

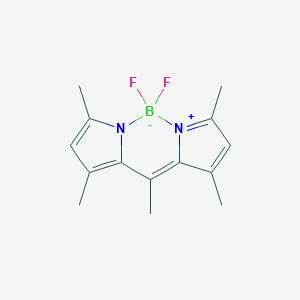

Pyrromethene 546 is a synthetic organic compound characterized by a dipyrromethene core complexed with a difluoroboron moiety. This rigid, fused-ring structure is responsible for its exceptional photophysical properties.[1] The systematic name for this compound is 4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene.[2][3] The core structure consists of two pyrrole (B145914) rings linked by a methine bridge, with methyl groups substituting various positions on the rings.[4]

The chemical formula is C₁₄H₁₇BF₂N₂.[3][5][6] It is also commonly referred to as BODIPY 493/503, indicating its approximate absorption and emission maxima.[2][3]

Caption: Chemical structure of Pyrromethene 546 (C₁₄H₁₇BF₂N₂).

Physicochemical and Spectroscopic Properties

The key quantitative properties of Pyrromethene 546 are summarized below. These values highlight its utility as a robust fluorescent dye for various applications, including laser technology and fluorescence microscopy.[3]

Table 1: General Properties

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 121207-31-6 | [2] |

| Molecular Formula | C₁₄H₁₇BF₂N₂ | [3][7] |

| Molecular Weight | 262.11 g/mol | [2][7] |

| Melting Point | 259-261°C |[2] |

Table 2: Spectroscopic Properties in Methanol

| Parameter | Symbol | Value | Reference |

|---|---|---|---|

| Absorption Maximum | λabs | 493 nm | [2] |

| Molar Absorptivity | ε493 | 7.9 x 10⁴ L mol⁻¹ cm⁻¹ | [2] |

| Fluorescence Maximum | λfl | 519 nm | [2] |

| Fluorescence Quantum Yield | Φf | 0.99 |[2] |

Table 3: Solubility at 25°C

| Solvent | Solubility | Reference |

|---|---|---|

| p-Dioxane | 4.4 g/L | [2] |

| N-Methyl-2-Pyrrolidinone (NMP) | 6.7 g/L | [2] |

| N,N-Dimethylformamide (DMF) | 2.0 g/L | [2] |

| Propylene Carbonate | 1.5 g/L | [2] |

| 2-Phenoxyethanol (EPH) | 990 mg/L | [2] |

| Methanol | 120 mg/L | [2] |

| Ethanol | 74 mg/L | [2] |

| Ethylene Glycol (EG) | <30 mg/L | [2] |

| Water | Insoluble |[8] |

Experimental Protocols

The synthesis of Pyrromethene 546, like other BODIPY dyes, generally involves a multi-step process. A representative workflow is outlined below, based on common synthetic routes for this class of compounds.[9] The process starts with the synthesis of a dipyrromethane intermediate, followed by oxidation to a dipyrromethene, and finally complexation with boron trifluoride.[9]

Caption: A generalized workflow for the synthesis of Pyrromethene dyes.

Protocol:

-

Dipyrromethane Synthesis: Condense an appropriate 2-unsubstituted pyrrole with a 2-formylpyrrole under acidic conditions. Alternatively, self-condensation of a suitable pyrrole derivative can be employed.

-

Oxidation: The resulting dipyrromethane is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or toluene). An oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil is added portion-wise at room temperature. The reaction is monitored by TLC until the starting material is consumed.

-

Complexation: The reaction mixture is cooled, and a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added, followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Purification: The reaction is stirred for several hours. Upon completion, the mixture is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure Pyrromethene 546 dye.

Caution: Halogenated pyrroles, which can be intermediates, are often unstable and may decompose, releasing toxic gases. All synthesis steps should be performed in a well-ventilated fume hood.[10]

Pyrromethene 546 can be used as a thermal probe to measure the temperature of microfluids.[6][11][12] The principle relies on the temperature-dependent rotational diffusion of the dye, which affects its fluorescence anisotropy. The following protocol is a representative method for such a measurement.[6]

Caption: Workflow for measuring temperature using fluorescence anisotropy of PM546.

Protocol:

-

Solution Preparation: Prepare a stock solution of Pyrromethene 546 in a suitable solvent (e.g., DMSO). Prepare the final sample by diluting the stock solution in the solvent of interest (e.g., methanol) to a concentration that yields an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.

-

Viscosity Modification: To enhance temperature sensitivity, a viscosity-modifying agent like sorbitol can be added to the solution.[6] This slows the rotational diffusion of the dye, making changes in anisotropy more pronounced.

-

Instrumentation: Use a spectrofluorometer equipped with polarizers in both the excitation and emission paths and a temperature-controlled sample holder.

-

Measurement:

-

Set the excitation wavelength to the absorption maximum (≈493 nm) and the emission wavelength to the fluorescence maximum (≈519 nm).

-

Place the sample in the holder and allow it to equilibrate at the desired temperature.

-